
Ethyl 3,3-dimethyl-2-methylidenebutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-dimethyl-2-methylidenebutanoate is an organic compound with the molecular formula C₁₁H₂₀O₂ It is an ester derived from butanoic acid and is characterized by its branched structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2-methylidenebutanoate can be synthesized through the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-dimethyl-2-methylidenebutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding acid and ethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 3,3-dimethyl-2-methylidenebutanoic acid and ethanol.
Reduction: 3,3-dimethyl-2-methylidenebutanol.
Substitution: Depending on the nucleophile, various substituted esters or acids.
Aplicaciones Científicas De Investigación
Ethyl 3,3-dimethyl-2-methylidenebutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester group, which imparts pleasant aromas.
Mecanismo De Acción
The mechanism by which ethyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Ethyl 3,3-dimethyl-2-methylidenebutanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3-dimethylbutanoate: Different branching and position of the double bond.
Butyl 3,3-dimethyl-2-methylidenebutanoate: Longer alkyl chain compared to the ethyl group.
Propiedades
Número CAS |
117971-41-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
ethyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C9H16O2/c1-6-11-8(10)7(2)9(3,4)5/h2,6H2,1,3-5H3 |
Clave InChI |
BFTJLTCLOZVBHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


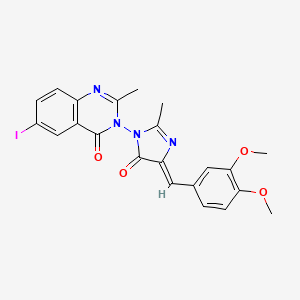
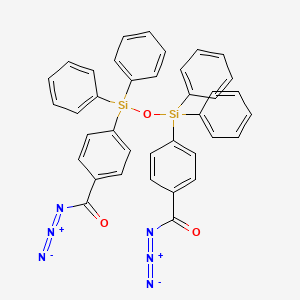
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
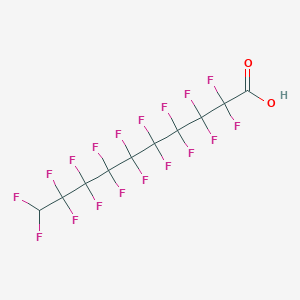
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
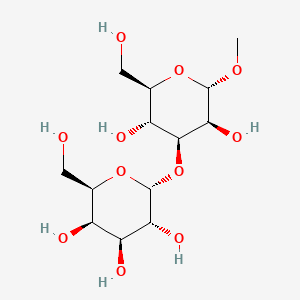
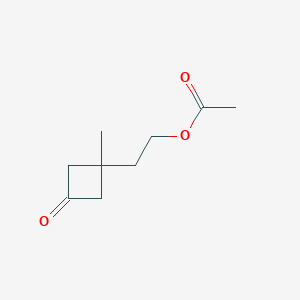
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

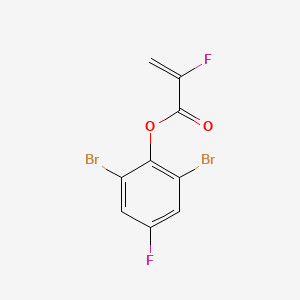
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
